{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
Description
{1-[3-(2,5-Dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative featuring a 2,5-dimethylphenoxypropyl chain and a hydroxymethyl (-CH2OH) substituent at the 2-position of the benzimidazole core. This structure combines the aromatic rigidity of benzimidazole with the lipophilic 2,5-dimethylphenoxy group, which may enhance membrane permeability and receptor binding.
Properties
IUPAC Name |
[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-8-9-15(2)18(12-14)23-11-5-10-21-17-7-4-3-6-16(17)20-19(21)13-22/h3-4,6-9,12,22H,5,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQRSTMNBCSWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole ring. This is followed by the introduction of the 2,5-dimethylphenoxy group through nucleophilic substitution reactions. The final step involves the addition of the methanol moiety under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the methanol moiety.
Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the 2,5-dimethylphenoxy group or the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce more saturated benzimidazole compounds.
Scientific Research Applications
Chemistry: In chemistry, {1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: The compound has potential applications in biological research due to its benzimidazole core, which is known for its antimicrobial and antiparasitic properties. It can be used to study the effects of benzimidazole derivatives on different biological systems.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Benzimidazole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development.
Industry: Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Differences:
- HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride): Replaces the benzimidazole-methanol group with a piperazine ring and 2-methoxyphenyl substituent.
- R,S-2N-[(2,5-dimethylphenoxy)propyl]aminobutan-1-ol (Compound VII, ): Features an amino alcohol backbone instead of benzimidazole. The primary alcohol and amine groups increase polarity, likely reducing Log P compared to the target compound .
- N-(1-{1-[3-(3,5-Dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide (): Shares the benzimidazole core but substitutes the hydroxymethyl group with a furamide moiety. The 3,5-dimethylphenoxy group (vs. 2,5-dimethyl in the target) may alter steric hindrance and π-π interactions .
- 615279-86-2 (1-[3-(2-Methylphenoxy)propyl]-1H-benzimidazol-2-ylmethanol): Differs in the phenoxy substitution pattern (2-methyl vs. 2,5-dimethyl). The absence of the 5-methyl group reduces lipophilicity and may impact binding affinity in hydrophobic pockets .
Physicochemical Properties
*DMP = dimethylphenoxy; MP = methylphenoxy.
- The benzimidazole core in the target compound increases aromaticity and rigidity compared to amino alcohols (Compound VII), likely enhancing thermal stability and receptor binding .
Tables for Key Comparisons
Table 1: Structural Features
Table 2: Predicted Physicochemical Properties
| Compound | Molecular Weight | Predicted Log P | Aqueous Solubility |
|---|---|---|---|
| Target | 325.39 | ~2.8 | Moderate |
| 615279-86-2 () | 296.36 | ~1.16 | Higher |
| Compound VII () | 237.34 | ~1.5 | High |
Biological Activity
The compound {1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.
- Molecular Formula : C19H22N2O2
- Molecular Weight : 310.4 g/mol
- IUPAC Name : 1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
- InChI Key : XHQRSTMNBCSWKU-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its effects on different biological systems.
Antitumor Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds demonstrate potent activity against various human cancer cell lines. In particular, compounds with similar structural motifs have been reported to inhibit tumor growth effectively, with IC50 values ranging from 0.45 to 5.08 μM against multiple cancer cell lines .
The mechanism of action for this compound is hypothesized to involve:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to act as multitargeted receptor tyrosine kinase inhibitors, which play a crucial role in cancer cell proliferation and survival.
- Interference with Signaling Pathways : The compound may modulate signaling pathways involved in cell cycle regulation and apoptosis, contributing to its antitumor effects.
Study 1: Antitumor Efficacy
A study focused on the synthesis and evaluation of benzimidazole derivatives revealed that compounds structurally related to this compound exhibited superior antitumor activity compared to established drugs like Sunitinib. The most active derivative showed an IC50 value significantly lower than that of Sunitinib across multiple cancer cell lines .
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound can effectively bind to the active sites of several key enzymes involved in cancer progression, thereby inhibiting their activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antitumor Activity (IC50) |
|---|---|---|
| Sunitinib | - | 1.35 - 6.61 μM |
| This compound | - | 0.47 - 5.08 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
